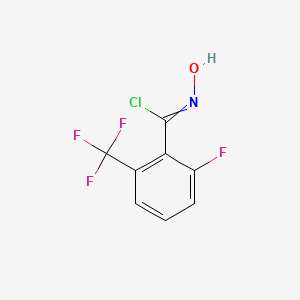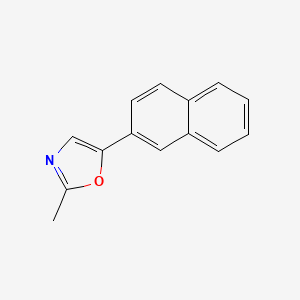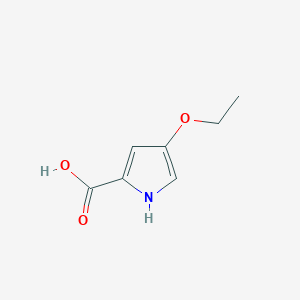
6,7-Dimethoxy-3-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a methyl group at position 3 on the chromen-2-one skeleton. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions. One common method includes the use of methoxy-substituted phenols and ethyl acetoacetate in the presence of a catalyst such as piperidine or acetic acid. The reaction is carried out under reflux conditions, followed by cyclization to form the chromen-2-one structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include hydroxylated, halogenated, and nitro derivatives, which can further undergo additional transformations to yield more complex molecules .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory effects, making it a valuable tool in biological studies.
Medicine: Research has shown its potential in developing therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It also inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparación Con Compuestos Similares
- 6,7-Dimethoxy-2H-chromen-2-one
- 6,7-Dihydroxy-2H-chromen-2-one
- 6,7-Dimethoxy-3-(2-methyl-3-buten-2-yl)-2H-chromen-2-one
Comparison: 6,7-Dimethoxy-3-methyl-2H-chromen-2-one is unique due to the presence of the methyl group at position 3, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific therapeutic applications .
Propiedades
IUPAC Name |
6,7-dimethoxy-3-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)16-12(7)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJKIFTZIZNILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)



![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)


![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)



![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
